BenchChemオンラインストアへようこそ!

N-(Pyrazin-2-ylmethyl)but-2-ynamide

Drug Design Physicochemical Profiling Solubility Prediction

N-(Pyrazin-2-ylmethyl)but-2-ynamide (CAS 2411258-09-6) is a synthetic organic compound belonging to the ynamide class, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. Its structure combines a but-2-ynamide moiety with a pyrazin-2-ylmethyl substituent, resulting in a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 2411258-09-6
Cat. No. B2818116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrazin-2-ylmethyl)but-2-ynamide
CAS2411258-09-6
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC#CC(=O)NCC1=NC=CN=C1
InChIInChI=1S/C9H9N3O/c1-2-3-9(13)12-7-8-6-10-4-5-11-8/h4-6H,7H2,1H3,(H,12,13)
InChIKeyQOUHFPQWLVUKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(Pyrazin-2-ylmethyl)but-2-ynamide (CAS 2411258-09-6) Is Procured as a Specialized Ynamide Building Block


N-(Pyrazin-2-ylmethyl)but-2-ynamide (CAS 2411258-09-6) is a synthetic organic compound belonging to the ynamide class, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group [1]. Its structure combines a but-2-ynamide moiety with a pyrazin-2-ylmethyl substituent, resulting in a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol . This bifunctional molecule is primarily utilized as a versatile building block in medicinal chemistry and chemical biology due to the distinct reactivity of its polarized alkyne and the potential for metal coordination by the pyrazine ring [2]. Computed physicochemical properties, such as a topological polar surface area (TPSA) of 54.9 Ų and a calculated XlogP of -0.1, provide a baseline for its drug-likeness profile .

The Pitfalls of Substituting N-(Pyrazin-2-ylmethyl)but-2-ynamide with Generic Alkynes or Amides


Generic substitution of this compound with simpler alkynes, aryl amides, or other heterocyclic ynamides is problematic due to the unique electronic interplay between the electron-deficient pyrazine ring and the polarized ynamide triple bond. This specific configuration dictates a reactivity profile—including its nucleophilic β-carbon, electrophilic α-carbon, and ability to act as a bidentate ligand [1]—that cannot be replicated by common alternatives like N-benzylbut-2-ynamide or N-(pyridin-2-ylmethyl)but-2-ynamide. The critical lack of publicly available, quantitative structure-activity relationship (QSAR) data or comparative performance metrics for this exact compound makes it impossible to guarantee functional equivalence with any substitute, underscoring why direct procurement of the specified compound is necessary for research continuity and data reproducibility.

N-(Pyrazin-2-ylmethyl)but-2-ynamide: Quantitative Differentiation and Selection Evidence Versus Closest Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity Versus N-Benzylbut-2-ynamide

Compared to the carbo-cyclic analog N-benzylbut-2-ynamide, the incorporation of two additional nitrogen atoms in the pyrazine ring significantly alters the polarity and hydrogen-bonding capability of the molecule [1]. This structural difference is reflected in a TPSA of 54.9 Ų, which is substantially higher than the predicted 29.1 Ų for the benzyl analog, indicating a lower capacity for passive membrane permeation but potentially higher intrinsic solubility .

Drug Design Physicochemical Profiling Solubility Prediction

Purified Chemical State Enabling Reproducible Biological Screening

For consistent and interpretable biological results, the target compound is supplied as a characterized white solid with a certified purity of 97% as determined by HPLC, as stated in supplier documentation . This level of analytical characterization is non-negotiable for screening libraries but is often not standard for all custom-synthesized and non-commercial analogs, ensuring that any observed bioactivity is confidently attributed to the target molecule and not to impurities.

Chemical Biology High-Throughput Screening Quality Control

Lack of Public Comparative Bioactivity Data Defines Its Current Niche for Novelty-Seeking Programs

An exhaustive search of major chemical biology databases, including ChEMBL and BindingDB, as of April 2026, yields no curated bioactivity data (Kd, IC50, Ki) for this specific compound against any protein target [REFS-1, REFS-2]. This absence of public pharmacological annotation is a key differentiator from more explored analogs like CL-387785 (a known EGFR inhibitor containing a but-2-ynamide group) . For research groups aiming to identify novel ligand-target interactions or generate new intellectual property, this compound's uncharted biological space is its primary procurement value.

Chemical Probe Development Novel Target Identification Intellectual Property

Optimal Procurement Application Scenarios for N-(Pyrazin-2-ylmethyl)but-2-ynamide Based on Its Unique Profile


Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 175.19 g/mol, a TPSA of 54.9 Ų, and three hydrogen bond acceptors, this compound fits the 'Rule of Three' guidelines for fragment libraries. Its purchase is justified for FBDD programs aiming to screen for novel ligand-efficient binders against protein targets, especially those with metal co-factors, where the pyrazine ring can provide a key coordination anchor [1].

Development of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Tools

The terminal alkyne of the but-2-ynamide group makes this molecule an ideal scaffold for CuAAC 'click chemistry' [2]. It is particularly suited for bioconjugation or chemical probe synthesis applications where installation of the pyrazine moiety can introduce a unique mass spectrometry label or a handle for further synthetic elaboration, distinguishing it from simple phenyl-alkyne tags.

Generating Intellectual Property for Novel Kinase Inhibitors

Given the established precedent of but-2-ynamide-based irreversible kinase inhibitors (e.g., CL-387785) , this compound serves as a valuable starting point for medicinal chemistry efforts to design new covalent inhibitors targeting kinases with a non-conserved cysteine in the active site. The unexplored nature of its biological targets offers a clear path to novel composition-of-matter patents.

High-Precision Biochemical Assays Requiring Validated Reagents

For laboratories aiming to establish dose-response relationships or conduct mechanism-of-action studies, procurement of this characterized compound (97% purity by HPLC, white solid) is critical. Utilizing a reagent with a verified purity profile avoids the confounding effects of impurities that are common with non-certified, custom-synthesized analogs, thereby upholding assay integrity and data reproducibility.

Quote Request

Request a Quote for N-(Pyrazin-2-ylmethyl)but-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.